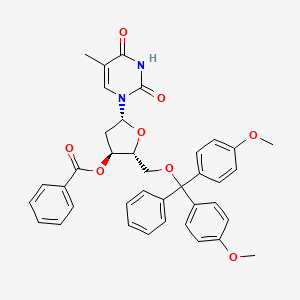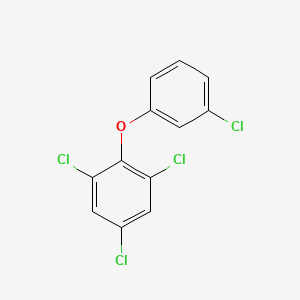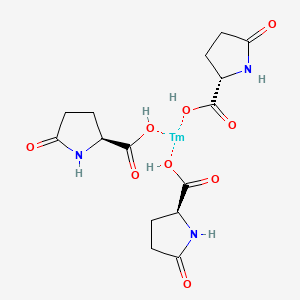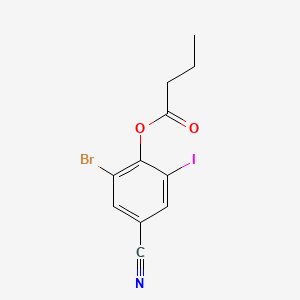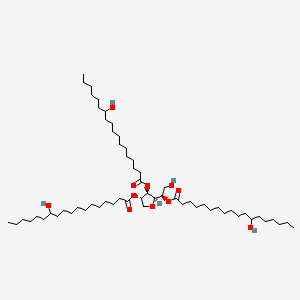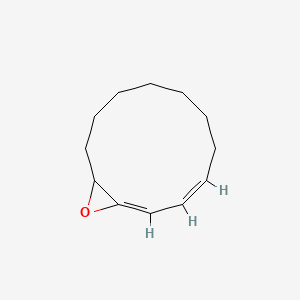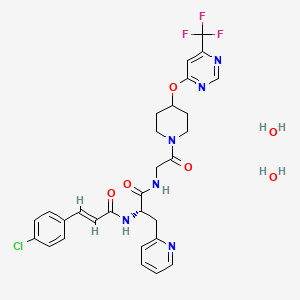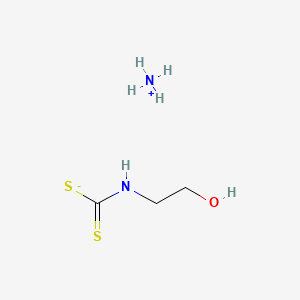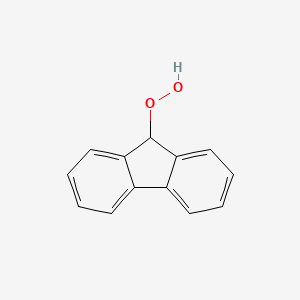
4-(3-Oxobutyl)phenyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxobutyl)phenyl isovalerate: is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.3175 g/mol It is a phenyl ester derivative, specifically an ester of 3-methylbutanoic acid and 4-(3-oxobutyl)phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxobutyl)phenyl isovalerate typically involves the esterification of 4-(3-oxobutyl)phenol with isovaleric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the pure compound from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Oxobutyl)phenyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Applications De Recherche Scientifique
4-(3-Oxobutyl)phenyl isovalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mécanisme D'action
The mechanism of action of 4-(3-Oxobutyl)phenyl isovalerate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its ester functional group allows it to participate in hydrolysis reactions, releasing the active phenol and isovaleric acid components. These components can then interact with cellular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-(3-Oxobutyl)phenyl acetate
- 4-(3-Oxobutyl)phenyl butyrate
- 4-(3-Oxobutyl)phenyl propionate
Comparison: 4-(3-Oxobutyl)phenyl isovalerate is unique due to its specific ester linkage with isovaleric acid, which imparts distinct chemical and biological properties. Compared to its analogs, such as 4-(3-Oxobutyl)phenyl acetate, it may exhibit different reactivity and stability profiles. The choice of ester group can influence the compound’s solubility, volatility, and interaction with biological targets, making this compound a valuable compound for targeted research applications .
Propriétés
Numéro CAS |
84812-71-5 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
[4-(3-oxobutyl)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-15(17)18-14-8-6-13(7-9-14)5-4-12(3)16/h6-9,11H,4-5,10H2,1-3H3 |
Clé InChI |
TXFRWSBGEBFNFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


